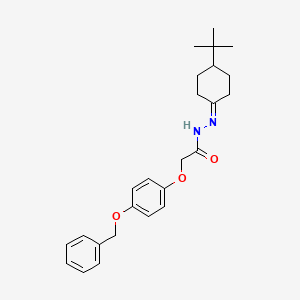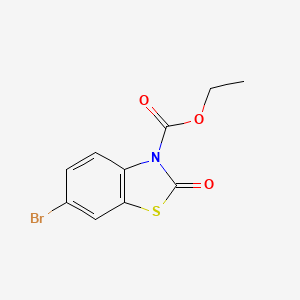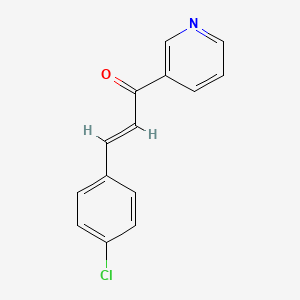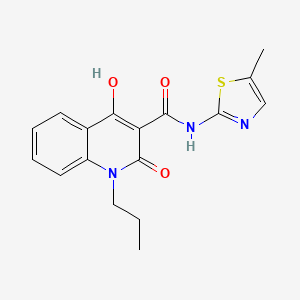
2-(4-(Benzyloxy)phenoxy)-N'-(4-tert-butylcyclohexylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Benzyloxy)phenoxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide is an organic compound with a complex structure It features a benzyloxy group attached to a phenoxy ring, which is further connected to an acetohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)phenoxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide typically involves multiple steps:
Formation of the Benzyloxyphenol Intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxyphenol.
Formation of the Phenoxyacetohydrazide Intermediate: The benzyloxyphenol is then reacted with chloroacetyl chloride to form benzyloxyphenoxyacetyl chloride, which is subsequently reacted with hydrazine hydrate to form benzyloxyphenoxyacetohydrazide.
Formation of the Final Compound: The benzyloxyphenoxyacetohydrazide is then reacted with 4-tert-butylcyclohexanone in the presence of an acid catalyst to form the final compound, 2-(4-(Benzyloxy)phenoxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Benzyloxy)phenoxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The hydrazide moiety can be reduced to form an amine derivative.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for electrophilic aromatic substitution include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme activity or protein interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-(Benzyloxy)phenoxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it is used as a therapeutic agent, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity and affecting cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(Benzyloxy)phenoxy)acetohydrazide: Lacks the 4-tert-butylcyclohexylidene group.
2-(4-(Benzyloxy)phenoxy)-N’-(cyclohexylidene)acetohydrazide: Lacks the tert-butyl group on the cyclohexylidene ring.
Uniqueness
2-(4-(Benzyloxy)phenoxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide is unique due to the presence of both the benzyloxyphenoxy and 4-tert-butylcyclohexylidene groups. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
303087-04-9 |
|---|---|
Fórmula molecular |
C25H32N2O3 |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
N-[(4-tert-butylcyclohexylidene)amino]-2-(4-phenylmethoxyphenoxy)acetamide |
InChI |
InChI=1S/C25H32N2O3/c1-25(2,3)20-9-11-21(12-10-20)26-27-24(28)18-30-23-15-13-22(14-16-23)29-17-19-7-5-4-6-8-19/h4-8,13-16,20H,9-12,17-18H2,1-3H3,(H,27,28) |
Clave InChI |
RHAOAZCPHHWDSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(=NNC(=O)COC2=CC=C(C=C2)OCC3=CC=CC=C3)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Bromophenyl)[9-chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone](/img/structure/B11990231.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11990242.png)


![4-{(E)-[(4-fluorophenyl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate](/img/structure/B11990259.png)

![4-[(1E)-N-({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)ethanehydrazonoyl]phenyl acetate](/img/structure/B11990276.png)
![4-Chloro-2-(2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol](/img/structure/B11990281.png)

![2,5-Bis(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990291.png)

![{(3aR,4R,6R,6aR)-6-[6-(dibenzoylamino)-9H-purin-9-yl]-2,2-dioxidotetrahydrofuro[3,4-d][1,3,2]dioxathiol-4-yl}methyl benzoate](/img/structure/B11990294.png)
![2-({5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)malononitrile](/img/structure/B11990299.png)
